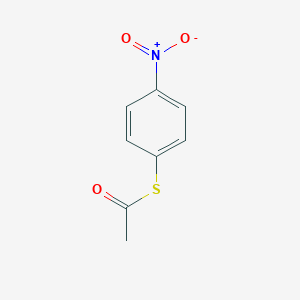

S-(4-nitrophenyl) ethanethioate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-nitrophenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGPFSMQZNLBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164729 | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15119-62-7 | |

| Record name | Ethanethioic acid, S-(4-nitrophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving S 4 Nitrophenyl Ethanethioate

Nucleophilic Acyl Substitution Pathways

The reaction of S-(4-nitrophenyl) ethanethioate with amines proceeds through a nucleophilic acyl substitution mechanism. This process generally involves the formation of a tetrahedral intermediate, which can then break down to form the final products. The specific pathway and rate-determining step can be influenced by various factors, including the structure and basicity of the attacking amine.

The aminolysis of thioesters like this compound has been a subject of extensive kinetic and mechanistic studies. These reactions are crucial for understanding fundamental principles of organic reactivity.

The kinetics of the aminolysis of this compound are typically studied under pseudo-first-order conditions, with the amine concentration in large excess over the thioester concentration. The observed pseudo-first-order rate constant, kobs, is determined by monitoring the reaction progress, often by spectrophotometrically following the release of the 4-nitrothiophenoxide ion.

The relationship between kobs and the amine concentration can provide crucial information about the reaction mechanism. For many aminolysis reactions, a linear plot of kobs versus the free amine concentration is observed, passing through the origin. This indicates that the reaction is first order with respect to the amine and that the contribution of solvent-assisted or hydroxide-ion-catalyzed pathways is negligible. researchgate.net The slope of this plot gives the second-order rate constant, kN. researchgate.net

However, in some cases, particularly with certain amines, the plot of kobs versus amine concentration can show an upward curvature. nih.gov This nonlinear behavior suggests a more complex mechanism, often involving a change in the rate-determining step or the participation of a second amine molecule in the reaction.

The general rate law for the aminolysis reaction can be expressed as: Rate = kN [Thioester] [Amine]

Where kN is the second-order rate constant. The derivation of this rate law is based on the assumption of a specific reaction mechanism, typically a stepwise pathway involving a tetrahedral intermediate.

Brønsted-type plots, which correlate the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the nucleophilic amine, are powerful tools for elucidating reaction mechanisms. The slope of the Brønsted plot, known as the Brønsted coefficient (βnuc), provides insight into the degree of bond formation between the nucleophile and the electrophilic center in the transition state of the rate-determining step.

For the aminolysis of this compound and related compounds, the Brønsted-type plots can be either linear or curved. A linear Brønsted plot with a βnuc value between 0 and 1 is often interpreted as evidence for a concerted mechanism or a stepwise mechanism where the rate-determining step does not change over the series of amines studied.

More interestingly, curved or biphasic Brønsted plots are frequently observed in the aminolysis of this compound and similar substrates. researchgate.netnih.gov A curved Brønsted plot, where the slope (βnuc) decreases as the basicity of the amine increases, is a strong indicator of a change in the rate-determining step. researchgate.netnih.gov For less basic amines (lower pKa), the breakdown of the tetrahedral intermediate (T+/-) to products is rate-determining, resulting in a larger βnuc value. Conversely, for more basic amines (higher pKa), the formation of the tetrahedral intermediate becomes the rate-limiting step, leading to a smaller βnuc value. nih.gov The point of curvature in the Brønsted plot, denoted as pKao, corresponds to the pKa of the amine at which the rates of formation and breakdown of the tetrahedral intermediate are equal.

The aminolysis of this compound is proposed to proceed through a zwitterionic tetrahedral intermediate, often denoted as T+/-. This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon of the thioester. The T+/- intermediate possesses both a positive charge on the nitrogen atom of the attacking amine and a negative charge on the oxygen atom of the carbonyl group.

The partitioning of the T+/- intermediate is governed by the relative rates of amine expulsion (k-1) and leaving group expulsion (k2). The ratio k2/k-1 is a key factor that determines the rate-determining step of the reaction.

The identification of the rate-determining step (RDS) is a central aspect of mechanistic studies of the aminolysis of this compound. As indicated by Brønsted-type plot analyses, the RDS can shift depending on the basicity of the nucleophilic amine. researchgate.netnih.gov

The transition between these two rate-determining steps is what gives rise to the curvature in the Brønsted-type plots. researchgate.netnih.gov The pKa at the center of the curvature (pKao) represents the point where the rates of formation and breakdown of the tetrahedral intermediate are balanced.

| Amine Basicity | Rate-Determining Step | Brønsted βnuc |

| Low (low pKa) | Breakdown of T+/- | High (e.g., ~0.9) nih.gov |

| High (high pKa) | Formation of T+/- | Low (e.g., ~0.2-0.3) nih.gov |

This table provides an illustrative example of how the rate-determining step and Brønsted coefficient can change with amine basicity in related systems.

The basicity and structure of the attacking amine have a profound influence on the rate and mechanism of the aminolysis of this compound.

Basicity: As a general trend, increasing the basicity of the amine increases its nucleophilicity, leading to a faster reaction rate. masterorganicchemistry.com This relationship is systematically quantified in Brønsted-type plots. However, as discussed, the effect of basicity on the rate constant can be complex, especially when there is a change in the rate-determining step. nih.gov

Structure: The structure of the amine, including steric hindrance and the nature of substituents, also plays a significant role.

Primary vs. Secondary Amines: The reactivity can differ between primary and secondary amines. For instance, in the aminolysis of a related thionobenzoate, the rate of formation of the tetrahedral intermediate (k1) was larger for a primary amine compared to an isobasic acyclic secondary amine. nih.gov However, the rate of amine expulsion from the intermediate (k-1) was much larger for the secondary amine. nih.gov

Steric Hindrance: Increased steric bulk around the nitrogen atom of the amine can hinder its approach to the electrophilic carbonyl carbon, thereby decreasing the reaction rate. This is due to greater steric hindrance in the transition state leading to the tetrahedral intermediate.

Electronic Effects: Electron-donating groups on the amine can increase its basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.com Conjugation can also reduce basicity by delocalizing the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com

Aminolysis Reactions

Solvent Effects on Aminolysis Kinetics (e.g., DMSO–H₂O Mixtures)

The solvent environment plays a critical role in the kinetics of aminolysis reactions involving thioesters like this compound. Studies conducted in mixed aqueous-organic solvents, such as dimethyl sulfoxide-water (DMSO–H₂O) mixtures, reveal significant solvent-dependent effects on reaction rates.

A kinetic study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates in a solvent mixture of 80 mol % H₂O and 20 mol % DMSO provides insights into these effects. researchgate.net In this environment, the thioesters exhibit significantly higher reactivity compared to their oxygen ester counterparts (4-nitrophenyl X-substituted benzoates), with rate enhancements ranging from 7.8 to 47.6 fold. researchgate.net This increased reactivity is consistent with the fact that 4-nitrothiophenoxide is a better leaving group than 4-nitrophenoxide, as it is considerably less basic. researchgate.net

The use of DMSO-H₂O mixtures not only influences the stability of the reactants and transition states but also allows for the fine-tuning of the reaction conditions to probe mechanistic pathways. The polarity and hydrogen-bonding capabilities of the medium can selectively solvate the charged species involved in the reaction, thereby altering the energy barriers and reaction rates. For instance, the addition of DMSO to water is known to destabilize anionic nucleophiles like hydroxide (B78521) through electronic repulsion, which can enhance reactivity. dntb.gov.uacdnsciencepub.com While direct studies on the aminolysis of this compound across a wide range of DMSO-H₂O compositions are limited in the provided literature, the principles derived from related thioester systems underscore the importance of the solvent medium in modulating reaction mechanisms and kinetics. researchgate.netdntb.gov.uacdnsciencepub.com

Pyridinolysis Reactions

The reactions of this compound with pyridines (pyridinolysis) serve as a valuable model for exploring nucleophilic substitution at a thiocarbonyl center. These studies provide deep mechanistic insights through kinetic analysis and structure-reactivity relationships.

Kinetic investigations of the pyridinolysis of related S-aryl thiobenzoates in aqueous ethanol (B145695) are typically performed spectrophotometrically by monitoring the release of the thiophenolate anion. nih.gov Such reactions generally follow pseudo-first-order kinetics when the pyridine (B92270) nucleophile is in large excess. The plots of the observed rate constant (k_obsd) against the concentration of free pyridine are linear, and the slope yields the second-order rate constant (k_N), which is independent of pH. nih.gov

A key finding from these studies is that the Brønsted-type plots (log k_N vs. pKₐ of the pyridine) are often curved. nih.gov This curvature is a strong indicator of a stepwise reaction mechanism proceeding through a zwitterionic tetrahedral intermediate (T⁺/⁻). The mechanism involves a change in the rate-determining step (RDS) as the basicity of the pyridine nucleophile changes. nih.gov For weakly basic pyridines, the breakdown of the tetrahedral intermediate to form the products is the slow step. Conversely, for strongly basic pyridines, the initial formation of the tetrahedral intermediate becomes rate-limiting. nih.govnih.gov

Brønsted-type plots are instrumental in elucidating the degree of bond formation or cleavage in the transition state of a reaction. For the pyridinolysis of S-aryl thiobenzoates, the curved Brønsted plots can be characterized by the Brønsted coefficients (β) at high and low pKₐ values. nih.gov

The Brønsted equation for such a mechanism yields parameters that quantify the sensitivity of the reaction to the basicity of the nucleophile. For instance, in the pyridinolysis of a series of S-2,4-dinitrophenyl 4-substituted thiobenzoates, the plots were analyzed to determine the slopes at high pKₐ (β₁) and low pKₐ (β₂) as well as the pKₐ at the center of the curvature (pKₐ⁰). nih.gov

Table 1: Brønsted Parameters for the Pyridinolysis of S-2,4-dinitrophenyl 4-Substituted Thiobenzoates

| Substituent (X) | β₁ (high pKₐ) | β₂ (low pKₐ) | pKₐ⁰ (curvature center) |

| 4-Methyl | 0.33 | 0.95 | 8.5 |

| 4-H | 0.30 | 0.88 | 8.9 |

| 4-Chloro | 0.33 | 0.89 | 9.5 |

| 4-Nitro | 0.21 | 0.97 | 9.9 |

Data sourced from a study on related thiobenzoate compounds. nih.gov

The smaller β₁ value at high pKₐ (where intermediate formation is rate-limiting) reflects a transition state with a lesser degree of N–C bond formation. The larger β₂ value at low pKₐ (where intermediate breakdown is rate-limiting) indicates a transition state that is more sensitive to the nucleophile's basicity. The pKₐ⁰ value, where the change in the rate-determining step occurs, shifts to higher values as the electron-withdrawing power of the substituent in the acyl group increases, which is attributed to the increasing nucleofugality of the pyridine from the tetrahedral intermediate. nih.govnih.gov

Alkaline Hydrolysis

The alkaline hydrolysis of this compound provides a fundamental example of nucleophilic acyl substitution, with the reaction kinetics being highly sensitive to the reaction medium.

The alkaline hydrolysis of S-p-nitrophenyl thioacetate (B1230152), a close analog, has been studied in detail in various DMSO–H₂O mixtures at 25.0 °C. dntb.gov.uacdnsciencepub.comscholaris.ca The reaction proceeds via a second-order process, and the rate constant (k_N) shows a dramatic increase as the mole fraction of DMSO in the solvent increases. dntb.gov.uascholaris.ca

For example, the second-order rate constant (k_N) for the hydrolysis of S-p-nitrophenyl thioacetate increases from 5.90 M⁻¹s⁻¹ in pure water to 190,000 M⁻¹s⁻¹ in 80 mol % DMSO. dntb.gov.uacdnsciencepub.comscholaris.ca This represents a rate enhancement of over 32,000-fold. This significant rate acceleration is attributed to a combination of factors. A primary cause is the destabilization of the hydroxide ion (the nucleophile) in the ground state as the DMSO content increases. dntb.gov.uacdnsciencepub.com DMSO is less effective at solvating anions compared to water. However, this ground-state destabilization is not solely responsible for the enhanced reactivity. dntb.gov.uacdnsciencepub.com The transition state is also significantly stabilized by the polar aprotic nature of DMSO. scholaris.ca

Interestingly, despite having a better leaving group (4-nitrothiophenoxide) than its oxygen analog p-nitrophenyl acetate (B1210297), the thioester is about half as reactive in pure water. cdnsciencepub.comscholaris.ca This observation implies that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group from the tetrahedral intermediate is not part of the rate-determining step. cdnsciencepub.comscholaris.cascholaris.ca

Table 2: Second-Order Rate Constants (k_N) for Alkaline Hydrolysis of S-p-Nitrophenyl Thioacetate in DMSO–H₂O Mixtures at 25.0 °C

| Mol % DMSO | k_N (M⁻¹s⁻¹) |

| 0 | 5.90 |

| 10 | 20.1 |

| 20 | 56.5 |

| 30 | 148 |

| 40 | 441 |

| 50 | 1,410 |

| 60 | 5,160 |

| 70 | 25,100 |

| 80 | 190,000 |

Data represents S-p-nitrophenyl thioacetate. dntb.gov.uascholaris.ca

Advanced Mechanistic Concepts in Thioester Reactivity

The study of reactions involving this compound and related thioesters highlights several advanced mechanistic concepts. A central theme is the prevalence of a stepwise reaction mechanism that proceeds through a tetrahedral intermediate for reactions like aminolysis, pyridinolysis, and alkaline hydrolysis. cdnsciencepub.comnih.govscholaris.ca

A key concept emerging from pyridinolysis and aminolysis studies is the change in the rate-determining step (RDS) depending on the nucleophile's basicity. nih.govnih.gov This is elegantly demonstrated by curved Brønsted-type plots. For nucleophiles with low basicity, the breakdown of the tetrahedral intermediate is the RDS, whereas for nucleophiles with high basicity, the formation of the intermediate becomes the RDS. nih.govnih.gov

Furthermore, the enhanced reactivity of thioesters compared to their oxygen ester analogs in aminolysis is a significant finding. This is largely due to the superior leaving group ability of the thiophenoxide anion. researchgate.net The higher polarizability of the sulfur atom also contributes to the reactivity differences. researchgate.net Finally, investigations into medium effects, particularly in DMSO-H₂O mixtures, reveal that reactivity is governed by a complex interplay between the ground-state destabilization of the nucleophile and the stabilization of the transition state . dntb.gov.uacdnsciencepub.comscholaris.ca This dissects the solvent's role beyond simple desolvation effects and underscores the importance of transition-state solvation in controlling reaction rates.

The Alpha-Effect in Nucleophilic Reactions

The alpha-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent (alpha) atom possessing a lone pair of electrons. wikipedia.org This phenomenon results in a positive deviation from the Brønsted-type relationship, which correlates nucleophilicity with basicity (pKa). wikipedia.org In essence, alpha-effect nucleophiles exhibit significantly higher reaction rates than would be predicted based on their basicity alone. wikipedia.org Classic examples of alpha-nucleophiles include hydrazine (B178648) (H₂N-NH₂) and hydroxylamine (B1172632) (H₂N-OH). wikipedia.org

The origins of the alpha-effect are still a subject of debate, with several hypotheses proposed, including ground-state destabilization due to lone pair repulsion, transition-state stabilization, and solvent effects. wikipedia.org The effect was first systematically observed by Jencks and Carriuolo in the 1960s during studies on the reactions of p-nitrophenyl acetate with various nucleophiles. wikipedia.org

While detailed studies focusing exclusively on this compound and a wide array of alpha-nucleophiles are specific, the principles are directly applicable. The reactivity of this thioester is often compared to its oxygen analogue, p-nitrophenyl acetate. Kinetic studies on similar ester systems provide clear evidence of the alpha-effect. For instance, in the reaction of 2,4-dinitrophenyl cinnamate (B1238496) with a series of primary amines, hydrazine shows a significant positive deviation from the linear Brønsted-type plot established by "normal" amines, a clear manifestation of the alpha-effect.

The magnitude of the alpha-effect can be influenced by the solvent system. Studies on the reactions of p-nitrophenyl acetate with benzohydroxamate ions in DMSO-H₂O mixtures have shown that the alpha-effect is present in water but can diminish or disappear in high concentrations of the aprotic solvent DMSO. researchgate.net This suggests that solvation plays a crucial role in the stabilization of the ground state and transition state for alpha-nucleophiles. researchgate.net Given the structural similarities, it is expected that reactions of this compound would exhibit similar behavior, with nucleophiles like hydrazine and hydroxylamine showing enhanced reactivity that cannot be explained by basicity alone.

Nucleofugality and Leaving Group Effects

The rate of a nucleophilic acyl substitution reaction is significantly influenced by the stability of the leaving group, or its "nucleofugality." A better leaving group is one that can better stabilize the negative charge it acquires upon departing from the tetrahedral intermediate. In the case of this compound, the leaving group is the 4-nitrothiophenoxide anion.

A key indicator of leaving group ability is the pKa of its conjugate acid. A lower pKa indicates a more acidic conjugate acid and a more stable, weaker base as the leaving group. The conjugate acid of the leaving group from this compound is 4-nitrothiophenol (B108094), which has a pKa of 4.50. researchgate.net This is substantially lower than the pKa of 4-nitrophenol (B140041) (7.14), the conjugate acid of the leaving group from the analogous oxygen ester, p-nitrophenyl acetate. researchgate.net This 2.64 pKa unit difference indicates that 4-nitrothiophenoxide is a significantly weaker base and therefore a better nucleofuge than 4-nitrophenoxide. researchgate.net

This difference in leaving group ability is a primary reason for the enhanced reactivity of thioesters compared to their oxygen ester counterparts in many reactions, such as aminolysis. researchgate.net However, the relationship is not always straightforward. In some reactions, the breakdown of the tetrahedral intermediate (expulsion of the leaving group) is not the rate-determining step (RDS). For instance, in the alkaline hydrolysis of this compound in pure water, the reaction is slower than that of p-nitrophenyl acetate, despite the thioester having a better leaving group. cdnsciencepub.comscholaris.ca This implies that for this specific reaction, the rate-determining step is the initial nucleophilic attack to form the tetrahedral intermediate, not the subsequent expulsion of the 4-nitrothiophenoxide. cdnsciencepub.comscholaris.ca

Comparative Reactivity with Oxygen Analogues

The reactivity of this compound is best understood in comparison to its direct oxygen analogue, p-nitrophenyl acetate. The substitution of the ether oxygen in the leaving group with a sulfur atom leads to significant changes in the electronic properties and reactivity of the ester.

In aminolysis reactions, thioesters like S-4-nitrophenyl thiobenzoates are considerably more reactive than their corresponding oxygen esters (p-nitrophenyl benzoates). researchgate.net As shown in the table below, the rate enhancements for the thioester can range from approximately 8-fold to nearly 48-fold, depending on the nucleophile and substituents. researchgate.net This increased reactivity is primarily attributed to two factors: the better leaving group ability of the 4-nitrothiophenoxide ion and the electronic properties of the thioester carbonyl group. researchgate.net The overlap between the 2p orbital of the carbonyl carbon and the 3p orbital of the sulfur atom is less effective than the 2p-2p overlap in an oxygen ester. This results in a carbonyl carbon that is more electrophilic (has a greater partial positive charge) in the thioester, making it more susceptible to nucleophilic attack. researchgate.net

Comparison of Second-Order Rate Constants (kN) for Aminolysis of a Thioester vs. its Oxygen Analogue

Data from the aminolysis of S-4-nitrophenyl thiobenzoate and 4-nitrophenyl benzoate (B1203000) in 80 mol % H₂O/20 mol % DMSO at 25.0 °C. researchgate.net

| Amine Nucleophile | kN (S-4-nitrophenyl thiobenzoate) (M-1s-1) | kN (4-nitrophenyl benzoate) (M-1s-1) | Reactivity Ratio (kN,thio / kN,oxy) |

|---|---|---|---|

| Piperidine | 144 | 7.38 | 19.5 |

| Piperazine | 23.4 | 0.61 | 38.4 |

| Morpholine | 7.61 | 0.16 | 47.6 |

In contrast, the reactivity order can be reversed in the case of alkaline hydrolysis in pure water. Studies have shown that p-nitrophenyl acetate is about twice as reactive as this compound towards the hydroxide ion in water. scholaris.ca However, this trend dramatically reverses as the solvent is changed from pure water to mixtures with dimethyl sulfoxide (B87167) (DMSO). scholaris.ca In 80 mol % DMSO, this compound is almost 6 times more reactive than p-nitrophenyl acetate. scholaris.ca

Comparison of Second-Order Rate Constants (kN) for Alkaline Hydrolysis in DMSO-H₂O Mixtures

Data from the reaction with OH⁻ in various DMSO-H₂O mixtures at 25.0 °C. scholaris.ca

| Solvent (mol % DMSO) | kN (this compound) (M-1s-1) | kN (p-nitrophenyl acetate) (M-1s-1) | Reactivity Ratio (kN,thio / kN,oxy) |

|---|---|---|---|

| 0 (Pure H₂O) | 5.90 | 11.6 | 0.51 |

| 20 | 39.2 | 44.5 | 0.88 |

| 40 | 269 | 194 | 1.39 |

| 60 | 2,980 | 1,210 | 2.46 |

| 80 | 190,000 | 32,800 | 5.79 |

Catalysis and Enzymatic Transformations of S 4 Nitrophenyl Ethanethioate

Chemocatalytic Applications

The chemical reactivity of S-(4-nitrophenyl) ethanethioate lends itself to several catalytic applications, including deacetylation and reductive cleavage reactions.

Cyanide-Ion Catalyzed Deacetylation

The deacetylation of this compound can be efficiently catalyzed by the cyanide ion. nih.govparchem.com This reaction is driven by the strong nucleophilic character of the cyanide ion, which readily attacks the electrophilic carbonyl carbon of the thioester. nih.govparchem.com The process is notably rapid, occurring almost instantaneously at room temperature. nih.govparchem.com

This catalytic deacetylation has been identified as a common and effective method for the detection of cyanide ions. nih.govparchem.com Various sources of cyanide ions can be utilized as catalysts for this transformation. nih.govparchem.com

Table 1: Catalysts for the Deacetylation of this compound

| Catalyst | Effectiveness | Minimum Concentration for Reaction |

|---|---|---|

| Tetrabutylammonium (B224687) cyanide | Effective, shows similar catalytic activity to sodium cyanide. nih.govparchem.com | 1.0 μM nih.govparchem.com |

Interestingly, the cyanide ion does not catalyze the deacetylation of the oxygen-based ester analog, p-nitrophenyl acetate (B1210297). nih.govparchem.com This is attributed to the reduced electrophilicity of the carbonyl carbon and the lower nucleofugality (ability of a leaving group to depart) of the p-nitrophenoxide group compared to the p-nitrophenylthiolate group. nih.govparchem.com While effective, this reaction system can be susceptible to interference from other nucleophilic anions like acetate and azide. nih.govparchem.com

Role in Reductive Cleavage Reactions

While specific studies detailing the reductive cleavage of this compound are not prevalent, the general reactivity of thioesters suggests their potential participation in such reactions. Reductive cleavage of a thioester bond typically involves the use of reducing agents to break the carbon-sulfur bond. For instance, systems like samarium in the presence of titanocene (B72419) dichloride (Sm/Cp2TiCl2) have been successfully employed for the reductive cleavage of the sulfur-sulfur bond in disulfides to generate thiolate anions, which can then react to form S-phenyl thiolesters. researchgate.net This demonstrates a method for the formation of thioesters through a reductive pathway involving a related sulfur-containing functional group.

Enzymatic Hydrolysis and Interaction Studies

This compound is also a substrate for certain enzymes, allowing for the study of their catalytic mechanisms and promiscuous activities.

Catalysis by Human Carbonic Anhydrase

Human carbonic anhydrase, a zinc metalloenzyme primarily known for its role in the reversible hydration of carbon dioxide, has been shown to catalyze the hydrolysis of this compound. researchgate.net This represents a case of enzyme promiscuity, where the enzyme catalyzes a reaction other than its primary physiological function.

The hydrolysis of this compound by native and metal-substituted (cobalt(II) and copper(II)) human carbonic anhydrase B and native carbonic anhydrase C exhibits sigmoidal kinetic profiles as a function of pH. researchgate.net This esterase activity is a known characteristic of carbonic anhydrases, although it is significantly weaker than their CO2 hydration activity. For some isozymes, such as bovine carbonic anhydrase III, the hydrolysis of the related substrate p-nitrophenyl acetate occurs at a different site on the enzyme than the active site for CO2 hydration.

Table 2: Human Carbonic Anhydrase and this compound Hydrolysis

| Enzyme Form | Observation |

|---|---|

| Native Human Carbonic Anhydrase B | Catalyzes hydrolysis with a sigmoidal kenz–pH profile. researchgate.net |

| Cobalt(II)-substituted Human Carbonic Anhydrase B | Catalyzes hydrolysis with a sigmoidal kenz–pH profile. researchgate.net |

| Copper(II)-substituted Human Carbonic Anhydrase B | Catalyzes hydrolysis with a sigmoidal kenz–pH profile. researchgate.net |

Stability to Enzymatic Hydrolysis (e.g., β-glucosidase)

The stability of this compound to hydrolysis by certain enzymes, such as β-glucosidase, can be inferred from the substrate specificity of the enzyme. β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, typically found in β-D-glucosides. Their primary function is to cleave the bond linking a glucose molecule to another molecule.

The substrates for β-glucosidase, such as p-nitrophenyl-β-D-glucoside, possess a β-gluco configuration which is essential for enzyme activity. This compound lacks this specific glycosidic linkage. Therefore, it is not a suitable substrate for β-glucosidase, rendering it stable against hydrolysis by this class of enzymes. The catalytic mechanism of β-glucosidase is tailored to the recognition and cleavage of β-glycosidic bonds and not thioester bonds.

Advanced Applications and Functionalization Strategies

Design and Synthesis of Biologically Active Ethanethioate Derivatives

The structural components of S-(4-nitrophenyl) ethanethioate make it an attractive starting point for the design and synthesis of various biologically active compounds. The thioacetate (B1230152) group can be readily hydrolyzed to a thiol, which can then participate in a variety of coupling reactions, while the nitrophenyl group can be modified to introduce different functionalities, influencing the molecule's biological interactions.

Anticancer Activity Research

While direct studies on the anticancer properties of this compound are not extensively documented, its structural motifs are present in numerous compounds with established anticancer activity. The nitrophenyl group, for instance, is a feature in some molecules designed as anticancer agents. nih.gov Similarly, various thiophene (B33073) and thiazole (B1198619) derivatives, which can be synthesized from precursors containing thioacetate functionalities, have shown promise in cancer research. researchgate.netnih.govmdpi.com

Research into thiophene derivatives has identified several compounds with potent cytotoxic activity against various cancer cell lines. researchgate.netnih.gov For example, certain thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer drug Combretastatin A-4. mdpi.com The synthesis of such derivatives often involves the use of sulfur-containing reagents, and this compound could potentially serve as a synthon in the construction of these complex heterocyclic systems.

Furthermore, studies on thiosemicarbazide (B42300) derivatives have revealed their potential as anticancer agents. mdpi.com The isothiocyanate group, a key component in the synthesis of many thiosemicarbazides, can be conceptually related to the reactive thioester functionality in this compound. This suggests a possible, albeit indirect, pathway for the utilization of this compound in the synthesis of novel anticancer compounds.

Table 1: Examples of Related Compounds with Anticancer Activity

| Compound Class | Example | Cancer Cell Line | Reported Activity |

|---|---|---|---|

| Thiophene Carboxamides | N-(4-(tert-butyl) phenyl)-5-(4-fluorophenyl) thiophene-2-carboxamide | Hep3B | IC50 = 5.46 µM mdpi.com |

| Carbamothioyl-Furan-2-Carboxamides | p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | Cell viability of 33.29% at 20 µg/mL nih.gov |

| Thiazole Derivatives | Arylazothiazole derivatives | HepG2 | IC50 = 1.37 ± 0.15 mM |

| Thiosemicarbazides | 1-(4-Fluorophenoxyacetyl)-4-(2-chlorophenyl)thiosemicarbazide | LNCaP | IC50 = 108.14 µM mdpi.com |

Thioglucoside Analogues (e.g., Gliflozin Derivatives)

A significant application of this compound and related compounds is in the synthesis of thioglucoside analogues. These compounds are of considerable interest in medicinal chemistry, particularly in the development of SGLT2 inhibitors like the gliflozins, which are used in the treatment of type 2 diabetes. researchgate.net

The synthesis of thio-analogues of carbohydrates often involves the nucleophilic displacement of a leaving group on the sugar ring with a sulfur nucleophile. Research has demonstrated the synthesis of 4-thio analogues of 4-nitrophenyl 2-acetamido-2-deoxy-β-D-gluco- and galactopyranosides through the nucleophilic displacement of sulfonate derivatives with thioacetate. nih.gov This highlights the utility of the thioacetate group as a sulfur donor in the formation of a thioglycosidic bond.

The general strategy involves activating a hydroxyl group on a protected sugar, often by converting it to a good leaving group such as a triflate or mesylate. Subsequent reaction with a thioacetate salt, such as potassium thioacetate, introduces the acetylthio group at that position. The acetyl group can then be removed under basic conditions to yield the free thiol, which can be further modified. The 4-nitrophenyl group in these structures often serves as a useful chromophore for monitoring reactions or as a handle for further chemical transformations.

A patent for the synthesis of gliflozin describes a continuous reaction process involving methanesulfonylation intermediates, demonstrating the importance of activating hydroxyl groups for subsequent nucleophilic substitution in the synthesis of these complex molecules. google.com While the patent does not explicitly mention this compound, the underlying chemical principles are highly relevant to the potential use of this compound in synthesizing thioglucoside building blocks.

Table 2: Synthesis of a 4-Thio-sugar Analogue

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| Protected Galactopyranoside with a Sulfonate Leaving Group | Potassium Thioacetate | 4-Thioacetyl-galactopyranoside derivative | Precursor for Thio-oligosaccharides nih.gov |

| 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | - | - | Precursor for thioglycoside synthesis synthose.combiosynth.com |

Applications in Materials Science and Molecular Electronics

The unique properties of this compound also lend themselves to applications in materials science and molecular electronics, where precise control over surface chemistry and molecular architecture is paramount.

Photoactive Compounds for Molecular Switches

While direct evidence for the use of this compound in photoactive molecular switches is limited, the nitrophenyl moiety is a well-known photoactive group. Nitroaromatic compounds can undergo photochemical reactions, and this property has been exploited in the design of various photoresponsive materials. The potential for photoisomerization or other photochemical transformations of the nitrophenyl group within this compound or its derivatives suggests a potential avenue for research into novel molecular switches. However, specific studies demonstrating this application for this compound have not been prominently reported.

Formation of Self-Assembled Monolayers (SAMs)

A significant area of application for this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. northwestern.edu SAMs are highly ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution of the desired molecule. sigmaaldrich.comharvard.edu Alkanethiols are the most common precursors for SAMs on gold due to the strong affinity of sulfur for the gold surface. rsc.orgmdpi.com

This compound can serve as a precursor to the corresponding thiol, 4-nitrothiophenol (B108094), through the hydrolysis of the thioacetate group. This in-situ or prior generation of the thiol allows for the formation of a SAM of 4-nitrothiophenol on a gold surface. researchgate.net The resulting SAM presents a surface terminated with nitro groups, which can significantly alter the surface properties, such as wettability and chemical reactivity.

Furthermore, studies have shown that alkanethioacetates can be used directly to form SAMs on gold nanoparticles. uh.edu In this process, the thioacetate group adsorbs to the gold surface as a thiolate, with the concurrent loss of the acetyl group. This method offers an alternative to using thiols directly, which can be advantageous when working with molecules that have thiol-sensitive functional groups. The use of this compound in this manner would result in gold nanoparticles functionalized with a monolayer of 4-nitrophenylthiolate. The electronic properties of the nitrophenyl group can also influence the stability and organization of the SAM. mdpi.com

Table 3: Characteristics of SAMs on Gold

| Precursor | Surface Functionality | Key Features | Reference |

|---|---|---|---|

| Alkanethiols | Alkyl chains | Forms well-ordered, crystalline-like monolayers. sigmaaldrich.com | sigmaaldrich.com |

| 4-Nitrothiophenol | Nitro groups | Structural changes with electrode potential. researchgate.net | researchgate.net |

| Alkanethioacetates | Alkyl chains | Forms SAMs with loss of the acetyl group. uh.edu | uh.edu |

| Thiol-modified glucose | Glucose | Used for biosensor applications. nih.gov | nih.gov |

Development of Chemical Sensors and Detection Systems

The chemical structure of this compound makes it a promising candidate for the development of chemical sensors. Both the nitrophenyl and the thioacetate moieties can be exploited for the detection of various analytes.

The nitrophenyl group can act as a signaling unit in colorimetric or electrochemical sensors. nih.govresearchgate.net For example, a colorimetric sensor for anions has been developed based on a nitrophenyl thiourea-modified polymer, where the interaction with specific anions leads to a visible color change. nih.gov The electron-withdrawing nature of the nitro group enhances the acidity of nearby protons, making them more susceptible to interactions that can be transduced into a detectable signal.

The thioacetate group, or the thiol it generates upon hydrolysis, can be used for the electrochemical detection of analytes. For instance, a novel electrochemical sensor for the detection of biological thiols was developed using a conducting polymer functionalized with thioacetate moieties. The detection mechanism is based on the electrochemical conversion of the thioacetate to a thiol, which then forms a disulfide bond with the target biothiol, generating an electrochemical signal.

Therefore, a sensor based on this compound could potentially operate through multiple mechanisms. The nitrophenyl group could provide an optical or electrochemical signal in response to an analyte, while the thioacetate/thiol group could be used for immobilization on a sensor surface (like gold) or for direct interaction with specific analytes. The combination of these two functional groups in a single molecule offers intriguing possibilities for the design of novel and selective chemical sensors. google.com

Table 4: Examples of Related Chemical Sensors

| Sensor Type | Target Analyte(s) | Principle | Key Performance Metric |

|---|---|---|---|

| Colorimetric | Sulfate, Fluoride, Acetate (B1210297) | Anion binding to nitrophenyl thiourea (B124793) causing a color change. nih.gov | Visual detection |

| Electrochemical | Biological thiols (e.g., Glutathione) | Oxidative coupling of the analyte to a thioacetate-modified polymer. | Limit of detection: 0.32 µM |

| Electrochemical | Tryptophan | Molecular recognition by a calixarene (B151959) film on a graphene-modified electrode. crescentchemical.com | - |

| Electrochemical | 4-Nitrophenol (B140041) | Electrocatalytic reduction on a modified electrode. | - |

Cyanide Ion Detection Mechanisms

The utilization of this compound in the detection of cyanide ions (CN⁻) is predicated on a specific and rapid chemical reaction driven by the inherent nucleophilicity of the cyanide anion. This mechanism facilitates a distinct colorimetric change, enabling the quantitative analysis of cyanide concentration. The foundational principle of this detection method is the nucleophilic acyl substitution reaction, where the cyanide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thioester.

The reaction proceeds via the deacetylation of this compound. This process is initiated by the strong nucleophilic attack of the cyanide ion on the carbonyl group of the this compound molecule. This interaction leads to the cleavage of the thioester bond and the subsequent release of the 4-nitrophenolate (B89219) anion. The liberated 4-nitrophenolate anion is a chromogenic species, exhibiting a characteristic yellow color in solution, which can be readily measured using spectrophotometry. The intensity of the resulting color is directly proportional to the concentration of cyanide ions present in the sample, thus forming the basis for a quantitative assay.

This deacetylation reaction is known to be both simple and rapid, often occurring instantaneously at room temperature. nih.gov The efficiency of this reaction is attributed to the strong nucleophilic character of the cyanide ion and the electrophilic nature of the thioester substrate. nih.gov The use of either tetrabutylammonium (B224687) cyanide or sodium cyanide as a source of cyanide ions has been shown to yield similar catalytic and instantaneous reactions, even at low micromolar concentrations of cyanide. nih.gov

It is important to note that while this method is effective, potential interference from other nucleophilic anions, such as acetate and azide, has been observed, as they can also react with the electrophilic substrate. nih.gov However, the high nucleophilicity of cyanide generally allows for a degree of selectivity. The reaction is less effective with analogous acetate esters, like p-nitrophenyl acetate, due to the reduced electrophilicity of the carbonyl carbon and the lower nucleofugality (leaving group ability) of the corresponding leaving group. nih.gov

The following table summarizes key research findings related to the use of a closely related compound, p-nitrophenyl thioacetate (a synonym for this compound), for cyanide detection.

| Parameter | Finding | Reference |

| Reaction Type | Catalytic Deacetylation | nih.gov |

| Mechanism | Nucleophilic attack of cyanide ion on the electrophilic thioester | nih.gov |

| Observable Change | Formation of yellow 4-nitrophenolate anion | |

| Reaction Conditions | Instantaneous at room temperature | nih.gov |

| Minimum Detectable Concentration | As low as 1.0 μM of cyanide ions | nih.gov |

| Potential Interferences | Other nucleophilic anions such as acetate and azide | nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an essential tool for elucidating the mechanisms of chemical reactions involving esters and thioesters like S-(4-nitrophenyl) ethanethioate. DFT calculations allow for the detailed exploration of reaction pathways, providing insights into the electronic structure and energetics of reactants, transition states, and products.

In studies of related compounds, such as p-nitrophenyl trifluoroacetate, DFT calculations have been employed to map out potential energy surfaces for hydrolysis reactions. These calculations typically involve optimizing the geometries of stationary points (reactants, intermediates, transition states, and products) and confirming their nature through frequency calculations, where minima have no imaginary frequencies and transition states have exactly one. mdpi.com The B3LYP functional is a commonly used method for such investigations. unimib.it For instance, in the hydrolysis of esters, DFT can model the stepwise addition of water molecules and identify the most favorable reaction pathways, whether they proceed through a concerted or a stepwise mechanism involving tetrahedral intermediates. mdpi.com

The reaction pathways for this compound are expected to be influenced by the nature of both the acyl group and the 4-nitrophenylthiolate leaving group. DFT studies on similar systems have shown that the mechanism can vary, for example, between a direct displacement and a pathway involving a zwitterionic intermediate. pku.edu.cn The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for accurately describing these pathways, including potential cycloaddition reactions if appropriate reaction partners are present. unimib.it

Energetic Analysis of Transition States and Intermediates

A critical aspect of computational studies is the energetic analysis of the species involved in a reaction. For this compound, this involves calculating the relative energies of transition states and any intermediates along a given reaction coordinate. These calculations provide quantitative data on activation barriers and the thermodynamic stability of intermediates, which are key to understanding reaction kinetics and mechanisms.

For example, in the hydrolysis of S-ethyl trifluorothioacetate, a related thioester, DFT calculations have been used to determine the enthalpy of the transition state relative to the reactants. mdpi.com Similar calculations for this compound would elucidate the energy profile for its reactions, such as nucleophilic acyl substitution. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to stabilize the leaving group anion, which would be reflected in the calculated energetics of the transition state for its departure.

The stability of intermediates is also a key factor. In some reactions, tetrahedral intermediates are formed. mdpi.com The energy of these intermediates relative to the reactants and products can determine whether they are transient species or can be observed experimentally. For complex reactions, multiple intermediates and transition states may exist, and computational analysis helps to identify the rate-determining step by finding the highest energy barrier along the most favorable reaction pathway. pku.edu.cn

Table 1: Illustrative Energetic Data for a Thioester Hydrolysis Reaction

| Species | Relative Enthalpy (kcal/mol) |

| Reactants + 5 H₂O | 0.0 |

| Transition State | -1.8 |

| Products | Not specified |

| Data derived from a study on S-ethyl trifluorothioacetate and five individual water molecules. mdpi.com |

Modeling of Nucleofugality and Solvent Effects

The leaving group ability, or nucleofugality, of the 4-nitrophenylthiolate group is a significant factor in the reactivity of this compound. Computational models can be used to quantify this property. The stability of the resulting 4-nitrothiophenolate anion is enhanced by the electron-withdrawing nitro group, making it a good leaving group. Theoretical calculations can predict properties related to leaving group ability, such as the pKa of the conjugate acid (4-nitrothiophenol) or the energy change associated with the heterolytic cleavage of the S-C(acyl) bond.

Solvent effects play a crucial role in the kinetics and thermodynamics of reactions in solution. Computational chemistry can model these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com Studies on the hydrolysis of 4-nitrophenyl acetate (B1210297), an oxygen analog of this compound, have shown that the reaction rates can be significantly different in various solvents, such as water versus ethanol (B145695). researchgate.net These differences are attributed to the differential solvation of the initial state and the transition state. researchgate.net For this compound, computational modeling of solvent effects would provide insight into how the polarity and hydrogen-bonding ability of the solvent mediate its reactivity with nucleophiles.

Investigations of Electron Capture and Electron Transfer Dissociation Mechanisms

In the context of mass spectrometry, the behavior of ions derived from this compound can be investigated using computational methods, particularly concerning electron capture dissociation (ECD) and electron transfer dissociation (ETD). wikipedia.org These techniques involve the interaction of a multiply charged ion with an electron. wikipedia.org

The 4-nitrophenyl group is a strong electron acceptor, often referred to as an "electron predator" in ECD/ETD studies. nih.govcaltech.edunih.gov When an electron is captured by a peptide or molecule tagged with a nitrophenyl group, the electron tends to localize on this tag. nih.govcaltech.edunih.gov Theoretical calculations, including time-dependent density functional theory (TD-DFT), can be used to evaluate the energetics of this electron transfer process. nih.govcaltech.edunih.gov

Once the electron is captured by the nitrophenyl moiety, it can lead to specific fragmentation pathways. The resulting anion radical has a high proton affinity. nih.govcaltech.edunih.gov This can facilitate an intramolecular proton transfer, which in turn can inhibit the typical backbone fragmentation observed in ECD and ETD of unmodified peptides. nih.govcaltech.edunih.gov Computational studies can model the potential energy surface for these proton transfer reactions and subsequent fragmentation steps. The hydrogen affinity of related radical species has also been calculated to understand their reactivity. elsevierpure.com

Table 2: Calculated Energetic Properties of Nitrobenzene as a Model for the Electron Predator Moiety

| Property | Calculation Method | Value (kJ/mol) |

| Proton Affinity of Anion | B3LYP/6-31+G(d,p) | 1384.8 |

| Proton Affinity of Anion | B3LYP/6-311+G(2df,p) | 1386.9 |

| Hydrogen Affinity | B3LYP/6-31+G(d,p) | 201.8 |

| Hydrogen Affinity | B3LYP/6-311+G(2df,p) | 195.5 |

| Data derived from a study on model compounds for electron predators in ECD/ETD. nih.gov |

Future Directions and Green Chemistry Considerations

Development of Sustainable Synthetic Routes

The pursuit of sustainable synthetic routes for S-(4-nitrophenyl) ethanethioate and related compounds is a key area of ongoing research. Green chemistry principles provide a framework for developing more environmentally friendly processes. mit.edunih.gov This involves a shift away from traditional methods that may utilize harsh reagents and generate significant waste.

Key aspects of developing sustainable synthetic routes include:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can significantly reduce the environmental impact of chemical production. nih.gov For instance, the production of ethyl acetate (B1210297), a related ester, can be achieved using bio-based ethanol (B145695) derived from corn. viridischemical.com

Solvent Selection: Traditional organic solvents are often volatile and can be harmful to the environment and human health. chemicalbook.com Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. mit.edu The ideal scenario is to move towards solvent-free reactions, a concept known as mechanochemistry, which can be conducted at ambient temperatures and offers high atom economy. mit.edu

Energy Efficiency: Reducing energy consumption is a cornerstone of sustainable synthesis. mit.edu This can be achieved by conducting reactions at or near ambient temperature and pressure, and by exploring alternative energy sources like photochemical, microwave, or ultrasonic irradiation. mit.edu

A comparative look at different production methods for ethyl acetate highlights the potential for greener approaches. The dehydrogenation process, for example, shows a significantly lower fossil energy footprint compared to esterification and direct addition pathways. viridischemical.com

| Production Pathway | Key Environmental Advantage | Key Environmental Disadvantage |

|---|---|---|

| Dehydrogenation (using bio-ethanol) | Lower GHG emissions and fossil energy footprint. viridischemical.com | Higher particulate matter footprint compared to direct addition. viridischemical.com |

| Esterification | Lower water footprint than some bio-based processes. viridischemical.com | High electricity input. viridischemical.com |

| Direct Addition | Lower particulate matter footprint. viridischemical.com | Higher fossil energy footprint. viridischemical.com |

Minimizing Environmental Impact of Ethanethioate Chemistry

The broader field of ethanethioate chemistry, which includes this compound, must address its environmental impact. A key strategy for this is waste minimization. mit.eduyoutube.com This can be achieved through the use of catalytic reactions, as catalysts are effective in small amounts and can be reused, unlike stoichiometric reagents which are consumed in the reaction and generate more waste. mit.edu

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental footprint of chemical processes from start to finish. mdpi.com By analyzing factors like carbon footprint, energy consumption, and emissions at each stage, researchers can identify areas for improvement and design more sustainable synthetic pathways. mdpi.com

The biodegradability of the final products and any byproducts is another crucial consideration. mit.edu Designing molecules that break down into harmless substances after their intended use prevents their accumulation in the environment. mit.edu While ethyl acetate is considered to have a relatively low environmental impact due to its biodegradability in air and water, large-scale releases can still pose risks to aquatic ecosystems. chemicalbook.comslchemtech.com

Exploration of Novel Catalytic Systems

The development of novel and efficient catalytic systems is paramount for advancing the green chemistry of this compound. Catalysts play a crucial role in reducing waste and improving the efficiency of chemical reactions. mit.edu

Recent research has demonstrated the catalytic deacetylation of p-nitrophenyl thioacetate (B1230152) using cyanide ions. nih.gov This reaction is noteworthy for its speed and effectiveness at room temperature, even with low concentrations of the cyanide catalyst. nih.gov However, interference from other nucleophilic anions presents a challenge that needs to be addressed for its practical application as a cyanide sensor. nih.gov

Another promising area is the use of heterogeneous catalysts, such as zinc-based nanocrystals. rsc.org These catalysts are often more robust, economical, and easier to separate from the reaction mixture, allowing for their recovery and reuse. rsc.org For example, CTAB-stabilized ZnO nanorods have been successfully used for the synthesis of 1,2,3-triazoles in water, a green solvent. rsc.org The catalyst's ability to be reused multiple times underscores its sustainability. rsc.org

The exploration of such novel catalytic systems holds the key to unlocking more sustainable and efficient chemical transformations involving this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(4-nitrophenyl) ethanethioate, and how can purity be ensured?

- The compound is commonly synthesized via Sonogashira cross-coupling reactions, where S-(4-ethynyl-phenyl) ethanethioate reacts with dibrominated substrates (e.g., 2,3-dibromonorbornadiene) under palladium catalysis . Purity (>95%) is achieved using column chromatography and verified via high-performance liquid chromatography (HPLC) with chiral columns (e.g., CHIRALCEL OD-H) to resolve enantiomeric impurities .

Q. How should researchers characterize the electronic properties of this compound derivatives?

- UV-Vis spectroscopy (e.g., λmax at 276–366 nm in CH2Cl2) and cyclic voltammetry are critical for assessing π-conjugation and redox behavior. IR spectroscopy (e.g., ν=1706 cm<sup>−1</sup> for thioester C=O) and <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ=2.80 ppm for methyl groups) provide structural validation .

Q. What solvent systems are suitable for solubility testing?

- The compound is sparingly soluble in polar solvents like water (9.5×10<sup>−3</sup> g/L at 25°C) but dissolves in dichloromethane or ethanol, making these ideal for crystallization and reaction media .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence electronic communication in molecular wires?

- The nitro group acts as a strong electron-withdrawing substituent (σp≈1.27), enhancing charge transport in conjugated systems. This is quantified via Hammett parameters, where electron-deficient aryl groups improve conductivity in norbornadiene-based molecular wires .

Q. What strategies resolve contradictions in self-assembly behavior on Au{111} surfaces?

- Competing adsorption modes (thioester vs. nitro group interactions) can cause inconsistent monolayer formation. Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) differentiate binding motifs, while annealing at 150°C improves ordering .

Q. How can this compound be integrated into heterocyclic drug candidates?

- It serves as a thioacylating agent in triazole synthesis (e.g., forming 1,2,4-triazol-3-yl derivatives). Mechanistic studies using density functional theory (DFT) reveal regioselectivity in nucleophilic attacks at the α-carbon of the thioester .

Q. What role does the compound play in enzyme inhibition studies?

- Derivatives like S-3-hydroxyphenyl ethanethioate exhibit 5-lipoxygenase (5-LOX) inhibition (ΔGbinding ≈−6.49 kcal/mol), validated via molecular docking (PDB: 3O8Y). Substituent positioning optimizes hydrophobic interactions with Leu<sup>420</sup> and Tyr<sup>181</sup> .

Methodological Guidance

Handling data contradictions in reaction yields:

- Variability in cross-coupling yields (e.g., 57–93%) arises from steric hindrance or catalyst poisoning. Design control experiments with deuterated analogs to track side reactions and optimize ligand-to-palladium ratios .

Interpreting NMR splitting patterns for conformation analysis:

- Coupling constants (e.g., <sup>3</sup>J=4.8–9.6 Hz in triazole derivatives) indicate axial/equatorial proton arrangements. Use 2D NOESY to confirm spatial proximity of aromatic and thioester groups .

Designing QSAR models for bioactivity prediction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.